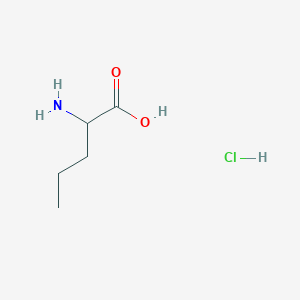![molecular formula C13H28O4Si B15089828 Oxirane,2-[8-(trimethoxysilyl)octyl]- CAS No. 143389-64-4](/img/structure/B15089828.png)
Oxirane,2-[8-(trimethoxysilyl)octyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane,2-[8-(trimethoxysilyl)octyl]-: is a chemical compound with the molecular formula C13H28O4Si 9,10-Epoxydecyltrimethoxysilane . This compound is characterized by the presence of an oxirane ring (epoxide) and a trimethoxysilyl group attached to an octyl chain. It is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane,2-[8-(trimethoxysilyl)octyl]- typically involves the reaction of 8-bromooctyltrimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base.
Industrial Production Methods: In an industrial setting, the production of Oxirane,2-[8-(trimethoxysilyl)octyl]- involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane ring in Oxirane,2-[8-(trimethoxysilyl)octyl]- can undergo oxidation reactions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Various derivatives: from substitution reactions.
Applications De Recherche Scientifique
Oxirane,2-[8-(trimethoxysilyl)octyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials and as a precursor for the preparation of functionalized silanes.
Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of Oxirane,2-[8-(trimethoxysilyl)octyl]- involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive properties.
Comparaison Avec Des Composés Similaires
- 3-Glycidoxypropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- Vinyltrimethoxysilane
Comparison:
- Oxirane,2-[8-(trimethoxysilyl)octyl]- has a longer alkyl chain compared to 3-Glycidoxypropyltrimethoxysilane , which can influence its reactivity and solubility.
- The presence of the oxirane ring makes it more reactive towards nucleophiles compared to 3-Mercaptopropyltrimethoxysilane .
- The trimethoxysilyl group in Oxirane,2-[8-(trimethoxysilyl)octyl]- provides better adhesion properties compared to Vinyltrimethoxysilane .
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
143389-64-4 |
|---|---|
Formule moléculaire |
C13H28O4Si |
Poids moléculaire |
276.44 g/mol |
Nom IUPAC |
trimethoxy-[8-(oxiran-2-yl)octyl]silane |
InChI |
InChI=1S/C13H28O4Si/c1-14-18(15-2,16-3)11-9-7-5-4-6-8-10-13-12-17-13/h13H,4-12H2,1-3H3 |
Clé InChI |
UEFJJFILJJDEFC-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCCCCCCC1CO1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)

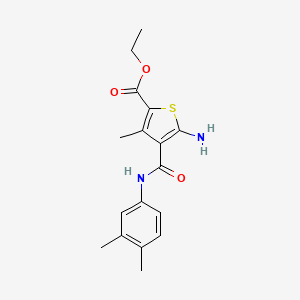
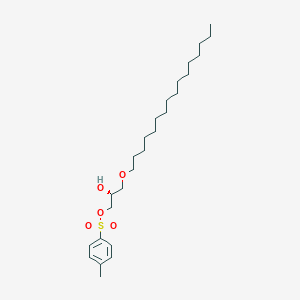
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
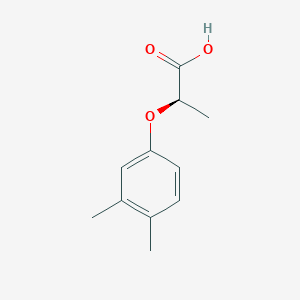
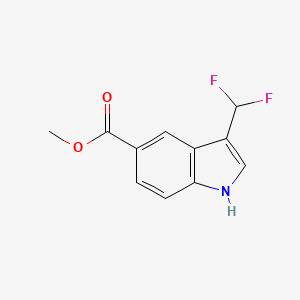
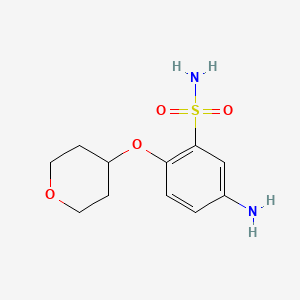
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)
